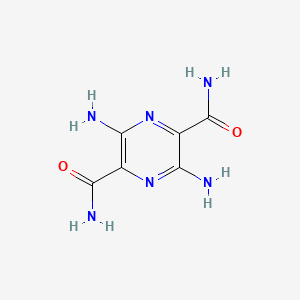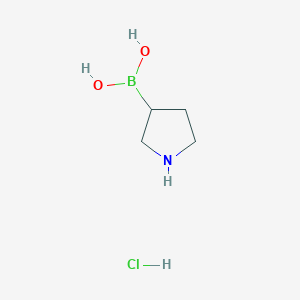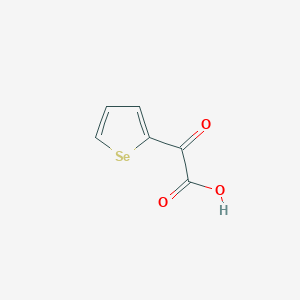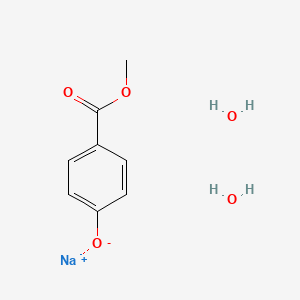
(S)-2-Amino-5-((S)-2,5-diaminopentanamido)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-5-((S)-2,5-diaminopentanamido)pentanoic acid is a complex organic compound with significant relevance in various scientific fields This compound is characterized by its unique structure, which includes multiple amino groups and a pentanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-5-((S)-2,5-diaminopentanamido)pentanoic acid typically involves multiple steps, starting from simpler amino acids and amines. One common method involves the protection of amino groups, followed by the formation of peptide bonds through condensation reactions. The reaction conditions often require the use of coupling agents such as carbodiimides and protecting groups like Boc (tert-butyloxycarbonyl) to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers, which can handle the repetitive steps of amino acid coupling and deprotection efficiently. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-5-((S)-2,5-diaminopentanamido)pentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the amino groups to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert oxo groups back to amino groups.
Substitution: Amino groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various alkylated or acylated compounds.
Applications De Recherche Scientifique
(S)-2-Amino-5-((S)-2,5-diaminopentanamido)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and peptides.
Biology: The compound is studied for its role in protein synthesis and enzyme function.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-5-((S)-2,5-diaminopentanamido)pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved often include amino acid metabolism and protein synthesis, where the compound can influence the rate and efficiency of these processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lysine: An essential amino acid with a similar structure but lacking the additional amino groups.
Ornithine: Another amino acid involved in the urea cycle, structurally similar but with different functional groups.
Arginine: Contains a guanidino group, making it more basic and involved in different metabolic pathways.
Uniqueness
(S)-2-Amino-5-((S)-2,5-diaminopentanamido)pentanoic acid is unique due to its multiple amino groups and its potential to form complex peptide structures. This makes it particularly valuable in the synthesis of specialized peptides and proteins with specific biological activities.
Propriétés
Formule moléculaire |
C10H22N4O3 |
|---|---|
Poids moléculaire |
246.31 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[[(2S)-2,5-diaminopentanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C10H22N4O3/c11-5-1-3-7(12)9(15)14-6-2-4-8(13)10(16)17/h7-8H,1-6,11-13H2,(H,14,15)(H,16,17)/t7-,8-/m0/s1 |
Clé InChI |
MCMLHDBHZRLOED-YUMQZZPRSA-N |
SMILES isomérique |
C(C[C@@H](C(=O)NCCC[C@@H](C(=O)O)N)N)CN |
SMILES canonique |
C(CC(C(=O)NCCCC(C(=O)O)N)N)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


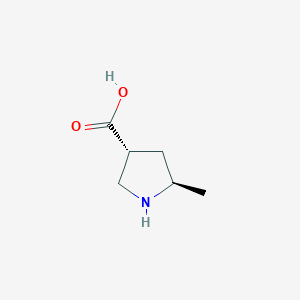
![2-Amino-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B13109110.png)
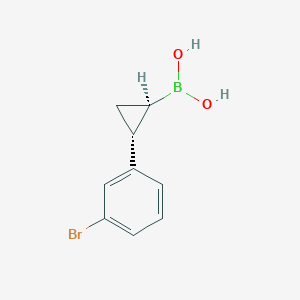

![(4-nitrophenyl)methyl (4R,5R,6R)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13109138.png)
